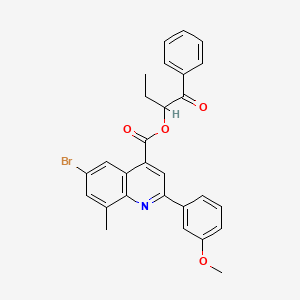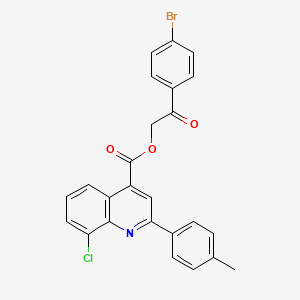![molecular formula C21H29N3O4 B12469350 1-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol](/img/structure/B12469350.png)
1-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]-1-deoxypentitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a triazene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylhydrazine with an appropriate aldehyde to form the triazene intermediate. This intermediate is then subjected to further reactions to introduce the pentane-1,2,3,4-tetrol moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
科学的研究の応用
5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
作用機序
The mechanism by which 5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol exerts its effects involves interactions with specific molecular targets. The triazene moiety can interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol: shares similarities with other triazene-containing compounds and polyhydroxylated organic molecules.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
The uniqueness of 5-[(2E)-1,3-bis(3,4-dimethylphenyl)triaz-2-en-1-yl]pentane-1,2,3,4-tetrol lies in its combination of a triazene moiety with multiple hydroxyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H29N3O4 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
5-(N-[(3,4-dimethylphenyl)diazenyl]-3,4-dimethylanilino)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C21H29N3O4/c1-13-5-7-17(9-15(13)3)22-23-24(11-19(26)21(28)20(27)12-25)18-8-6-14(2)16(4)10-18/h5-10,19-21,25-28H,11-12H2,1-4H3 |
InChIキー |
OMJOQQVSWDTNJC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=NN(CC(C(C(CO)O)O)O)C2=CC(=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid](/img/structure/B12469269.png)
![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)
![N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B12469304.png)
![1-methyl-N-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469310.png)

![N-[2-(Dimethylamino)ethyl]-1-(4-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12469318.png)
![4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B12469320.png)

![4-[(dimethylamino)methyl]-2,5-diphenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B12469337.png)
